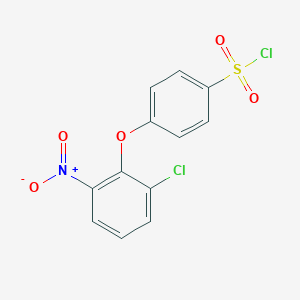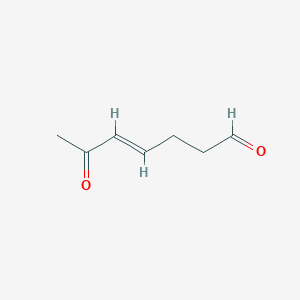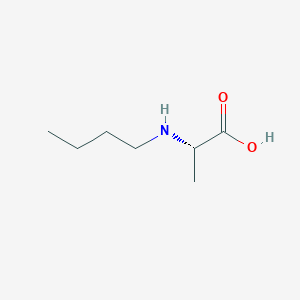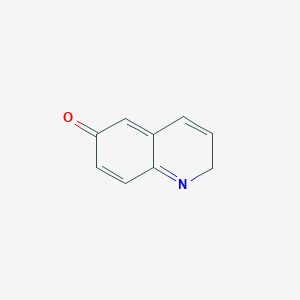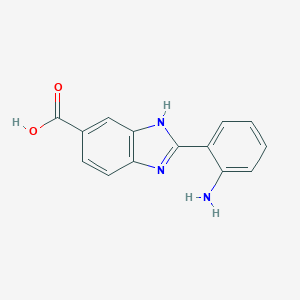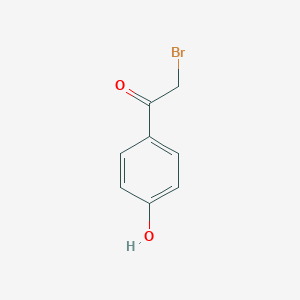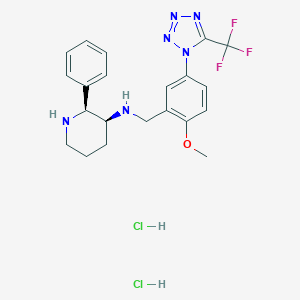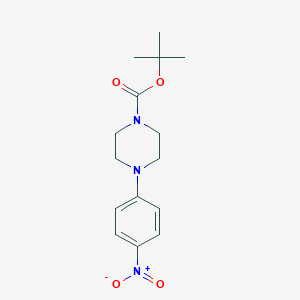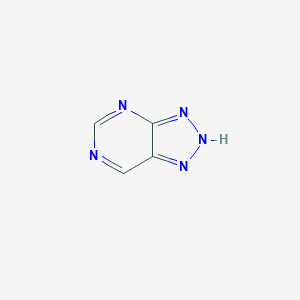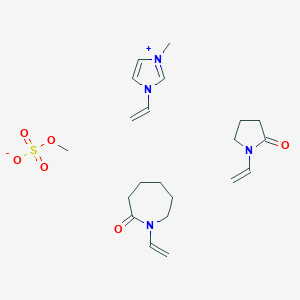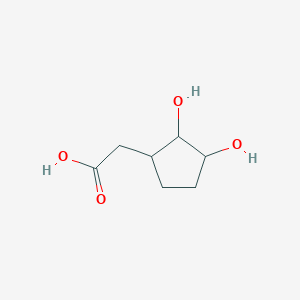
(2,3-Dihydroxycyclopentyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydroxycyclopentyl)acetic acid, also known as DHCA, is a naturally occurring compound found in the fruit of the olive tree. DHCA has been the focus of scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of (2,3-Dihydroxycyclopentyl)acetic acid is not fully understood. It is thought to exert its effects through the activation of the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defenses. (2,3-Dihydroxycyclopentyl)acetic acid has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
生化学的および生理学的効果
(2,3-Dihydroxycyclopentyl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. (2,3-Dihydroxycyclopentyl)acetic acid has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
実験室実験の利点と制限
One of the advantages of using (2,3-Dihydroxycyclopentyl)acetic acid in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and study. However, one of the limitations of using (2,3-Dihydroxycyclopentyl)acetic acid is that it is not very stable and can degrade over time, which can affect the results of experiments.
将来の方向性
There are a number of future directions for research on (2,3-Dihydroxycyclopentyl)acetic acid. One area of research is focused on improving the synthesis method to increase the yield and efficiency of the process. Another area of research is focused on understanding the mechanism of action of (2,3-Dihydroxycyclopentyl)acetic acid in more detail. This could lead to the development of more targeted therapies for neurodegenerative diseases and other conditions. Finally, there is also interest in exploring the potential of (2,3-Dihydroxycyclopentyl)acetic acid as a dietary supplement or functional food ingredient, due to its potential health benefits.
合成法
(2,3-Dihydroxycyclopentyl)acetic acid can be synthesized through the oxidation of hydroxytyrosol, a compound found in olives. The oxidation is typically carried out using potassium permanganate or hydrogen peroxide as the oxidizing agent. The yield of (2,3-Dihydroxycyclopentyl)acetic acid from this method is typically low, and alternative methods are being explored to increase the yield and efficiency of the synthesis.
科学的研究の応用
(2,3-Dihydroxycyclopentyl)acetic acid has been the focus of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. (2,3-Dihydroxycyclopentyl)acetic acid has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
180195-94-2 |
|---|---|
製品名 |
(2,3-Dihydroxycyclopentyl)acetic acid |
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
2-(2,3-dihydroxycyclopentyl)acetic acid |
InChI |
InChI=1S/C7H12O4/c8-5-2-1-4(7(5)11)3-6(9)10/h4-5,7-8,11H,1-3H2,(H,9,10) |
InChIキー |
LHOOASPXYCEHQP-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1CC(=O)O)O)O |
正規SMILES |
C1CC(C(C1CC(=O)O)O)O |
同義語 |
Cyclopentaneacetic acid, 2,3-dihydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



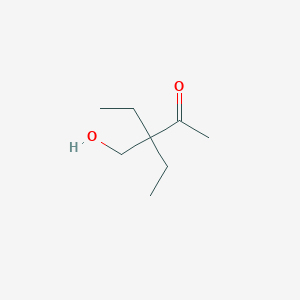
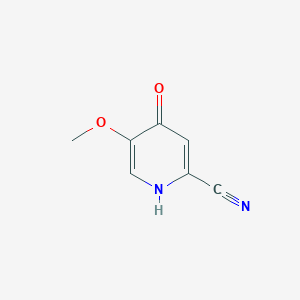
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)
